molecular formula C27H16ClN3O B14811402 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triaizine

2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triaizine

Cat. No.: B14811402
M. Wt: 433.9 g/mol
InChI Key: ZKMYUKMSWYUXIM-UHFFFAOYSA-N
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Description

2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps, starting with the preparation of the dibenzofuran and triazine precursors. The dibenzofuran moiety can be synthesized through a series of reactions including halogenation and cyclization. The triazine ring is often formed through a nucleophilic substitution reaction involving cyanuric chloride and aniline derivatives. The final step involves coupling the dibenzofuran and triazine units under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dibenzofuran and triazine derivatives, which can have different functional groups such as halogens, hydroxyl, or alkyl groups .

Scientific Research Applications

2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and leading to various biological effects.

    Pathways Involved: It may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine is unique due to the combination of the dibenzofuran and triazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C27H16ClN3O

Molecular Weight

433.9 g/mol

IUPAC Name

2-(7-chlorodibenzofuran-1-yl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C27H16ClN3O/c28-19-14-15-20-23(16-19)32-22-13-7-12-21(24(20)22)27-30-25(17-8-3-1-4-9-17)29-26(31-27)18-10-5-2-6-11-18/h1-16H

InChI Key

ZKMYUKMSWYUXIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C4C5=C(C=C(C=C5)Cl)OC4=CC=C3)C6=CC=CC=C6

Origin of Product

United States

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